molecular formula C11H15ClFN B2430425 (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride CAS No. 1955541-71-5

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride

Cat. No.: B2430425
CAS No.: 1955541-71-5
M. Wt: 215.7
InChI Key: YFPVXLRNXJGZLU-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is a chemical compound with a unique structure that combines a cyclopropylmethyl group and a 2-fluorophenylmethyl group attached to an amine

Mechanism of Action

Target of Action

The primary target of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is the Mitogen-activated protein kinase 14 . This enzyme plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

It is known to interact with its target, possibly influencing the kinase’s activity and thus affecting the downstream cellular processes .

Biochemical Pathways

The compound’s interaction with Mitogen-activated protein kinase 14 may affect various biochemical pathways. For instance, it could influence the MAPK signaling pathway, which is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’sAbsorption , Distribution , Metabolism , and Excretion (ADME) properties, as well as its half-life and clearance rate , would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with Mitogen-activated protein kinase 14 and the subsequent changes in the affected biochemical pathways . These effects could potentially include changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by factors such as temperature and pH. Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or amide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[(2-chlorophenyl)methyl]amine hydrochloride
  • (Cyclopropylmethyl)[(2-bromophenyl)methyl]amine hydrochloride
  • (Cyclopropylmethyl)[(2-iodophenyl)methyl]amine hydrochloride

Uniqueness

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-cyclopropyl-N-[(2-fluorophenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9;/h1-4,9,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPVXLRNXJGZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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